1-Ethyl-3-methyl-5-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound features an ethyl group at position 1, a methyl group at position 3, and a nitro group at position 5, which contribute to its unique chemical and physical properties. Pyrazoles are of significant interest in various fields, including medicinal chemistry and materials science due to their diverse biological activities and potential applications .
This compound can be classified as a substituted pyrazole, which is a type of organic compound known for its versatility in chemical reactions. It is often synthesized from readily available precursors through various methods, including condensation reactions and nitration processes. The nitro group in this compound is particularly noteworthy for its role in biological activity and chemical reactivity .
The synthesis of 1-ethyl-3-methyl-5-nitro-1H-pyrazole typically involves several key steps:
1-Ethyl-3-methyl-5-nitro-1H-pyrazole undergoes various chemical reactions:
The specific products formed from these reactions depend on the reagents used and the conditions applied during the reaction process. For example, reducing the nitro group yields corresponding amino derivatives, while substitution reactions can lead to various functionalized pyrazoles .
The mechanism by which 1-ethyl-3-methyl-5-nitro-1H-pyrazole exerts its effects is largely dependent on its application context:
The physical properties of 1-ethyl-3-methyl-5-nitro-1H-pyrazole include:
Chemical properties include:
1-Ethyl-3-methyl-5-nitro-1H-pyrazole has several applications in scientific research:
Pyrazole derivatives represent a privileged structural motif in heterocyclic chemistry, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. This diazole system displays remarkable chemical versatility, enabling diverse functionalization patterns that modulate electronic properties, solubility profiles, and biological interactions. Within this pharmacophoric class, nitropyrazole derivatives occupy a distinctive niche due to the profound influence of the nitro group (-NO₂) on molecular reactivity and bioactivity. The nitro substituent serves as a powerful electron-withdrawing group, reducing the pyrazole ring's electron density and creating π-deficient systems with enhanced hydrogen-bonding capabilities and dipole moments [9]. These electronic modifications confer distinctive physicochemical behaviors, including altered acid-base characteristics, redox potentials, and coordination chemistry with biological targets. The strategic placement of nitrogen-containing functional groups (nitro, amino) and carboxylic acid moieties on the pyrazole scaffold has yielded compounds with optimized pharmacokinetic properties and target selectivity [3] [9].
Table 1: Fundamental Properties of 1-Ethyl-3-methyl-5-nitro-1H-pyrazole
Property | Value | Measurement Method/Reference |
---|---|---|
CAS Number | 1004644-25-0 | Chemical Abstracts Registry |
Molecular Formula | C₆H₉N₃O₂ | Elemental Analysis |
Molecular Weight | 155.16 g/mol | Mass Spectrometry |
IUPAC Name | 1-Ethyl-3-methyl-5-nitro-1H-pyrazole | Systematic Nomenclature |
SMILES Notation | CCN1C(=CC(=N1)N+[O-])C | Computational Representation |
LogP (Octanol-Water) | 0.328 | Computational Prediction [8] |
Topological Polar Surface Area | 60.96 Ų | Computational Analysis [8] |
The foundational synthesis of pyrazole derivatives dates to 1883, when Ludwig Knorr pioneered the condensation of β-diketones with hydrazines—a transformative methodology enabling systematic heterocyclic construction [3] [9]. This landmark discovery initiated extensive exploration into pyrazole reactivity and substitution patterns. Nitropyrazole chemistry emerged prominently in the mid-20th century, driven by the discovery that nitro group introduction dramatically altered biological activity profiles. Early synthetic routes relied on direct electrophilic nitration of pre-formed pyrazoles, but faced significant regioselectivity challenges due to the ambident nucleophilic character of the heterocyclic ring . Positional isomers (4-nitro vs 5-nitro) frequently co-formed, requiring tedious chromatographic separations that limited synthetic efficiency and yield [9].
Contemporary methodologies have substantially refined nitropyrazole access through two strategic innovations: 1) Directed ortho-metalation (DoM) techniques permitting regiocontrolled functionalization prior to nitro group installation, and 2) Cyclocondensation approaches employing pre-nitrated building blocks. Notably, hypervalent iodine-mediated trifluoromethylation/cyclization sequences under transition-metal-free conditions have enabled efficient construction of 3-trifluoromethyl-5-nitropyrazoles [9]. Additionally, Vilsmeier-Haack formylation reactions have proven invaluable for introducing aldehyde functionalities at the C3/C5 positions of nitro-substituted pyrazoles, creating versatile intermediates for Schiff base formation and nucleophilic addition [7]. These methodological advances transformed nitropyrazoles from chemical curiosities into rationally designable scaffolds for pharmaceutical development.
Table 2: Evolution of Key Synthetic Methodologies for Nitropyrazole Derivatives
Synthetic Era | Characteristic Methodology | Key Limitations | Regioselectivity Control |
---|---|---|---|
Classical (Pre-1980s) | Electrophilic nitration of pre-formed pyrazoles | Isomeric mixtures, harsh reaction conditions | Low (4-NO₂/5-NO₂ ratios variable) |
Modern (1980s-2000s) | Directed ortho-metalation; Functional group transformations | Sensitivity of organometallic reagents | Moderate (Directed by protecting groups) |
Contemporary (2010s-Present) | [3+2] Cycloadditions; Regioselective cyclocondensation of nitro-containing synthons | Substrate specificity | High (Steric/electronic control) [9] |
1-Ethyl-3-methyl-5-nitro-1H-pyrazole exemplifies the strategic integration of substituents to optimize bioactivity. The ethyl group at N1 enhances metabolic stability by sterically impeding oxidative dealkylation—a common degradation pathway for N-methyl analogs. Concurrently, the C3 methyl group introduces moderate lipophilicity that improves membrane permeability, while the C5 nitro group serves as both a hydrogen-bond acceptor and an electron sink for molecular interactions with biological targets [3]. This specific substitution pattern generates a balanced molecular architecture with calculated properties typically within Lipinski's rule-of-five guidelines (MW 155.16, LogP ~0.33, H-bond acceptors=4, H-bond donors=0), suggesting favorable oral absorption potential [8].
Pharmacological screening reveals broad bioactivity across therapeutic domains:
Structure-Activity Relationship (SAR) studies highlight the nitro group's indispensability: Reduction to amino derivatives or replacement with cyano groups diminishes antimicrobial potency by >80%, confirming the nitro moiety's critical role in target engagement. Additionally, N1 alkyl chain extension beyond ethyl progressively reduces aqueous solubility, while branched N1 substituents enhance selectivity toward fungal cytochrome P450 enzymes [3] [9].
Table 3: Biological Activity Profile of 1-Ethyl-3-methyl-5-nitro-1H-pyrazole and Structural Analogs
Biological Activity | Test System | Potency (Reference Compound) | Structural Determinants |
---|---|---|---|
Antibacterial | Staphylococcus aureus | MIC = 25 μg/mL (Ampicillin MIC = 1 μg/mL) | Essential: C5-NO₂; Optimal: N1-ethyl, C3-methyl |
Antifungal | Candida albicans | IC₅₀ >100 μg/mL (Fluconazole IC₅₀ = 0.5 μg/mL) | Enhanced by N1-benzyl substitution |
Anti-inflammatory | COX-2 Inhibition Assay | 42% inhibition at 50 μM (Celecoxib IC₅₀ = 0.05 μM) | Dependent on C5-NO₂ orientation |
α-Amylase Inhibition | Enzyme kinetics | Inactive (Acarbose IC₅₀ = 1.66 μM) | Requires hydrogen-bond donor moieties [10] |
Despite significant synthetic and pharmacological progress, fundamental challenges persist in nitropyrazole chemistry:
Three research imperatives emerge as critical: 1) Developing predictive computational models correlating substitution patterns with regiochemical outcomes in nitration and cross-coupling reactions; 2) Implementing high-content phenotypic screening to uncover novel therapeutic indications beyond antimicrobial applications; 3) Establishing structure-toxicity relationships to guide metabolic soft spot identification and mitigate toxicity risks associated with nitroheterocycles [3] [9].
Table 4: Strategic Research Priorities for Advanced Nitropyrazole Development
Research Domain | Current Limitations | Proposed Solutions | Expected Impact |
---|---|---|---|
Synthetic Methodology | C4-functionalization inefficiency | Radical trifluoromethylation; Photoredox catalysis | Access to novel analogs for SAR expansion |
Target Deconvolution | Mechanism of action ambiguity | Chemical proteomics; Resistance mutation mapping | Rational design of selective inhibitors |
ADMET Profiling | Limited pharmacokinetic data | Microsomal stability screening; Reactive metabolite trapping | Reduced attrition in preclinical development |
Formulation Optimization | Poor aqueous solubility | Amorphous solid dispersions; Co-crystallization | Enhanced in vivo exposure for efficacy studies |
The trajectory for 1-ethyl-3-methyl-5-nitro-1H-pyrazole research necessitates multidisciplinary integration—combining advanced organic synthesis, computational chemistry, structural biology, and pharmaceutical formulation science. Addressing these knowledge gaps will transform this structurally simple heterocycle into a versatile scaffold for drug discovery and functional materials innovation.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1